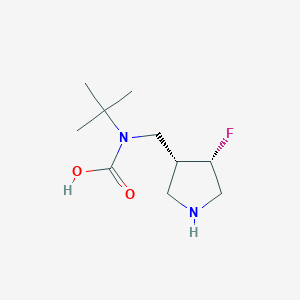![molecular formula C15H18N2O4 B12878793 2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-97-2](/img/structure/B12878793.png)
2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring in the structure of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide contributes to its potential biological and pharmacological properties.
準備方法
The synthesis of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzoic acid with 3-isopropylisoxazole-5-amine in the presence of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
化学反応の分析
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-(3-Propylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Methylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Phenylisoxazol-5-yl)-2,6-dimethoxybenzamide
These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The uniqueness of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide lies in its specific isopropyl group, which can influence its biological activity and chemical reactivity .
特性
CAS番号 |
82558-97-2 |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC名 |
2,6-dimethoxy-N-(3-propan-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-8-13(21-17-10)16-15(18)14-11(19-3)6-5-7-12(14)20-4/h5-9H,1-4H3,(H,16,18) |
InChIキー |
BLJGYEWSMMJOEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
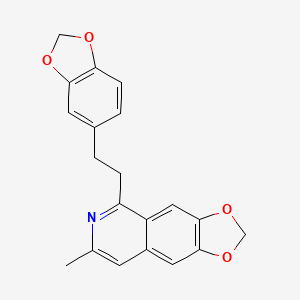

![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
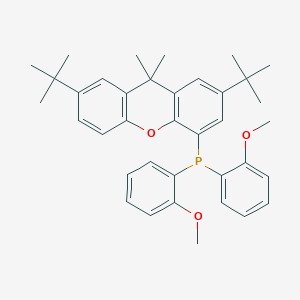
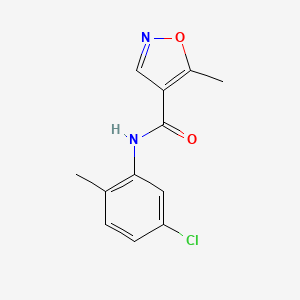
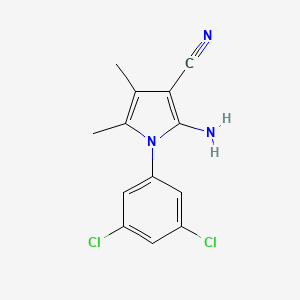
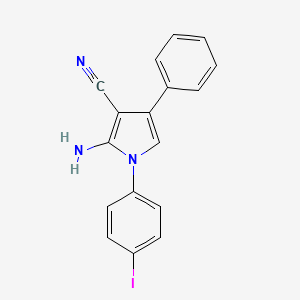
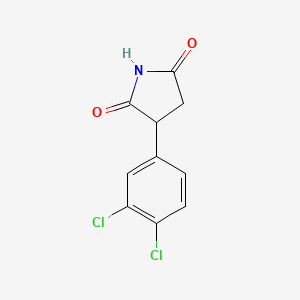
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
